2-Bromo-1-phenyl-pentan-1-one CAS number 49851-31-2
2-Bromo-1-phenyl-pentan-1-one CAS number 49851-31-2
An In-depth Technical Guide to 2-Bromo-1-phenyl-pentan-1-one (CAS: 49851-31-2)
This technical guide provides a comprehensive overview of 2-Bromo-1-phenyl-pentan-1-one, a key chemical intermediate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Properties
2-Bromo-1-phenyl-pentan-1-one, also known as α-Bromovalerophenone, is an aromatic haloketone.[1] Its structure features a pentanone backbone with a bromine atom at the alpha-carbon (C2) and a phenyl group attached to the carbonyl carbon (C1).[1] This compound is primarily a synthetic, man-made substance with no known natural sources.[2]
Nomenclature & Identifiers:
The physicochemical properties of 2-Bromo-1-phenyl-pentan-1-one are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 241.12 g/mol | [1][3][7] |
| Appearance | Bright yellow oily liquid | [1][5][8][9] |
| Boiling Point | 94–96 °C at 0.25 Torr; 282.3±13.0 °C at 760 mmHg | [1][5][8][9][10][11][12][13] |
| Density | ~1.310 g/cm³ | [1][5][8][9][11][12] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, chloroform. | [2][4][14] |
| XLogP3 | 3.7 | [1][2] |
| Flash Point | 42.5 ± 7.2 °C | [10][13] |
| Topological Polar Surface Area | 17.1 Ų | [2][3] |
Spectroscopic Data
Structural confirmation of 2-Bromo-1-phenyl-pentan-1-one relies on various spectroscopic techniques. Key spectral features are outlined below.
| Technique | Characteristic Features | Source(s) |
| ¹H NMR | Aromatic protons appear as a multiplet in the range of δ ~7.3–7.5 ppm. The proton adjacent to the carbonyl group appears around δ ~2.5–3.0 ppm. | [1] |
| ¹³C NMR | The bromine atom deshields the adjacent carbon, resulting in a signal at approximately δ ~30–40 ppm. | [1] |
| Infrared (IR) | A strong absorption band around 1700 cm⁻¹ confirms the presence of the ketone carbonyl (C=O) group. | [1] |
| Mass Spectrometry | The exact mass is approximately 240.015 Da. The mass spectrum displays characteristic isotopic peaks for bromine (m/z 240 and 242). GC-MS is commonly used for purity analysis. | [1][3] |
Synthesis and Reactivity
2-Bromo-1-phenyl-pentan-1-one is typically synthesized via the bromination of its precursor, 1-phenyl-pentan-1-one (valerophenone).[1][15] Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS).[1][2] The reactivity of this compound is dominated by its two functional groups: the electrophilic carbon attached to the bromine and the carbonyl group. The bromine atom can be readily displaced in nucleophilic substitution (Sₙ2) reactions, making it a versatile building block.[1][5]
Experimental Protocol: Synthesis via Bromination
This protocol describes the synthesis of 2-Bromo-1-phenyl-pentan-1-one from valerophenone.[5][8][9][15]
Materials:
-
1-phenyl-pentan-1-one (Valerophenone) (16.2 g, 0.1 mol)
-
Sodium Bromide (NaBr) (30.9 g, 0.3 mol)
-
30% Hydrochloric Acid (HCl) (24 g, 0.2 mol)
-
30% Hydrogen Peroxide (H₂O₂) (19 g, 0.15 mol)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Saturated Saline (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
500 mL Round Bottom Flask
Procedure:
-
Reaction Setup: To a 500 mL round bottom flask at room temperature, add 1-phenyl-pentan-1-one (16.2 g) and sodium bromide (30.9 g). Stir the mixture to ensure it is evenly distributed.[8][9][15]
-
Acidification: Add 30% hydrochloric acid (24 g) to the flask.[8][9][15]
-
Bromination: Slowly add 30% hydrogen peroxide (19 g) dropwise to the stirred mixture.[8][9][15]
-
Reaction: Continue stirring the reaction mixture for 1-2 hours at room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[5][8][9][15]
-
Work-up: Once the reaction is complete, stop stirring and allow the mixture to separate into layers.[8][9][15]
-
Washing: Wash the organic layer sequentially with saturated sodium carbonate solution and then with saturated saline solution. Combine the organic phases.[8][9][15]
-
Drying and Isolation: Dry the combined organic phase over anhydrous magnesium sulfate. Concentrate the solution to obtain the final product, which is a bright yellow oily liquid.[8][9][15]
Expected Outcome:
-
Product: α-Bromovalerophenone (2-Bromo-1-phenyl-pentan-1-one)
-
Yield: ~95%[15]
-
Purity: ~98% (as determined by HPLC)[15]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-1-phenyl-pentan-1-one.
Applications in Research and Industry
2-Bromo-1-phenyl-pentan-1-one is a valuable intermediate in various synthetic applications due to its reactive nature.[5][16]
-
Pharmaceutical Synthesis: It serves as a crucial building block for producing a range of pharmaceutical agents.[5][8][9][16] Its structure is a starting point for synthesizing central nervous system agents and beta-adrenergic receptor antagonists used in treating heart conditions.[2][16]
-
Heterocyclic Chemistry: The compound is used to synthesize heterocyclic compounds such as pyridines, pyrimidines, and thiophenes, which are important scaffolds in many pharmaceuticals.[1][5][8][9]
-
Polymer Science: It is employed in the synthesis of polymers like polyacrylonitrile (B21495) and polyvinyl chloride.[1][8][9]
-
Precursor for Controlled Substances: It is known to be a precursor for the synthesis of psychotropic substances of the cathinone (B1664624) series, such as α-PVP and pentedrone.[17]
Applications and Reactivity Diagram
Caption: Key reactions and applications of 2-Bromo-1-phenyl-pentan-1-one.
Safety and Handling
2-Bromo-1-phenyl-pentan-1-one is considered moderately toxic and requires careful handling to avoid exposure.[2][18]
-
Hazards: The compound can cause skin and eye irritation upon direct contact.[18] It is classified as a skin irritant and a possible mutagen.[19] Prolonged or repeated exposure may lead to irritation of the respiratory tract.[2]
-
Personal Protective Equipment (PPE): When handling this chemical, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Handling: All work should be conducted in a well-ventilated area or under a chemical fume hood to minimize vapor inhalation.[18] Use spark-proof tools and take precautionary measures against static discharge.[20]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[18][19][21] The recommended storage temperature is between 2°C and 8°C (35.6°F to 46.4°F) to maintain chemical stability.[18][21]
-
Spills: In case of a spill, contain the area and clean it up using an inert absorbent material.[18][20] Dispose of waste according to approved procedures.[20] Always consult the Safety Data Sheet (SDS) for complete handling information.[18]
References
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